5'-Inosinic acid, dipotassium salt
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20262-26-4 |
|---|---|
Molecular Formula |
C10H11K2N4O8P |
Molecular Weight |
424.39 g/mol |
IUPAC Name |
dipotassium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H13N4O8P.2K/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
DLDSRSUKRMPQKB-IDIVVRGQSA-L |
SMILES |
C1=NC2=C(C(=N1)[O-])N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[K+].[K+] |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[K+].[K+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[K+].[K+] |
physical_description |
Odourless, colourless or white crystals or powder |
solubility |
Freely soluble in water; practically insoluble in ethanol |
Origin of Product |
United States |
Metabolic Pathways and Biosynthesis of 5 Inosinic Acid
De Novo Purine (B94841) Synthesis Pathway
The de novo synthesis of purine nucleotides is a fundamental metabolic pathway where purines are constructed from simpler precursor molecules. microbenotes.comnih.gov This process culminates in the formation of inosine (B1671953) monophosphate (IMP), the first fully formed purine nucleotide. wikipedia.orgwikipedia.org
Elucidation of Precursor Origins and Atom Incorporation into the Purine Ring
The assembly of the purine ring is a complex process involving multiple enzymatic steps and the contribution of atoms from various small molecules. nih.gov The origin of each atom in the purine ring has been meticulously determined through isotopic labeling studies.
The sources of the atoms in the purine ring are as follows:
N1 is derived from the amino group of Aspartate . nih.govlibretexts.org
C2 and C8 are contributed by formate via N¹⁰-formyltetrahydrofolate. wikipedia.org
N3 and N9 are supplied by the amide group of Glutamine . wikipedia.orgnih.gov
C4 , C5 , and N7 originate from Glycine . wikipedia.org
C6 comes from bicarbonate (CO₂). wikipedia.org
| Atom in Purine Ring | Precursor Molecule |
|---|---|
| N1 | Aspartate |
| C2 | N¹⁰-formyltetrahydrofolate |
| N3 | Glutamine |
| C4 | Glycine |
| C5 | Glycine |
| C6 | CO₂ |
| N7 | Glycine |
| C8 | N¹⁰-formyltetrahydrofolate |
| N9 | Glutamine |
Role of 5-Phosphoribosyl-1-Pyrophosphate (PRPP) in Initiation
The de novo synthesis of purines begins with the activation of ribose-5-phosphate (B1218738), a product of the pentose (B10789219) phosphate (B84403) pathway. youtube.comyoutube.com This activation is catalyzed by the enzyme ribose-phosphate diphosphokinase (PRPP synthetase) , which transfers a pyrophosphate group from ATP to ribose-5-phosphate, forming 5-phosphoribosyl-1-pyrophosphate (PRPP) . youtube.comyoutube.comnih.gov
PRPP is a crucial molecule that provides the ribose-phosphate backbone upon which the purine ring is assembled. youtube.comchegg.com The reaction catalyzed by PRPP synthetase is a key regulatory point in the pathway. wikipedia.org The subsequent and committed step in purine synthesis is the displacement of the pyrophosphate group of PRPP by the amide group of glutamine, a reaction catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase . microbenotes.compharmacy180.com This reaction is subject to feedback inhibition by the end products of the pathway, AMP and GMP. libretexts.orgpharmacy180.com The availability of PRPP is also a significant factor in regulating the rate of de novo purine synthesis. nih.gov
Formation of Inosine Monophosphate as the Initial Purine Nucleotide
Following the initial formation of 5-phosphoribosylamine, a series of nine subsequent enzymatic reactions lead to the synthesis of the first purine nucleotide, inosine monophosphate (IMP) . microbenotes.compharmacy180.com These steps involve the sequential addition of atoms from glycine, formate, glutamine, aspartate, and carbon dioxide to build the purine ring structure. libretexts.orgyoutube.com
The enzymes involved in this multi-step process often exist as large multienzyme complexes within the cell, which can enhance the efficiency of the pathway. wikipedia.orgresearchgate.net The formation of IMP represents a critical branch point in purine metabolism, as it is the direct precursor for the synthesis of both AMP and GMP. wikipedia.orgdroracle.ai
Interconversion Pathways of Inosinic Acid
Once synthesized, IMP can be converted into the other major purine ribonucleotides, adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), through two distinct two-step pathways. pharmacy180.com
Enzymatic Conversion to Adenosine Monophosphate (AMP)
The conversion of IMP to AMP requires the input of energy in the form of guanosine triphosphate (GTP). pharmacy180.comslideplayer.com
The two enzymatic steps are:
Adenylosuccinate Synthetase catalyzes the addition of aspartate to IMP, forming adenylosuccinate . slideplayer.com This reaction is driven by the hydrolysis of GTP to GDP and inorganic phosphate. columbia.edu
Adenylosuccinate Lyase then removes fumarate (B1241708) from adenylosuccinate to yield AMP . slideplayer.comcolumbia.edu
This pathway is subject to feedback inhibition by its end product, AMP, which acts as an allosteric inhibitor of adenylosuccinate synthetase. libretexts.orgyoutube.com
| Step | Enzyme | Reaction | Energy Source |
|---|---|---|---|
| 1 | Adenylosuccinate Synthetase | IMP + Aspartate → Adenylosuccinate | GTP |
| 2 | Adenylosuccinate Lyase | Adenylosuccinate → AMP + Fumarate | None |
Enzymatic Conversion to Guanosine Monophosphate (GMP)
The synthesis of GMP from IMP requires energy in the form of adenosine triphosphate (ATP). pharmacy180.comslideplayer.com
The two enzymatic steps are:
IMP Dehydrogenase (IMPDH) catalyzes the NAD⁺-dependent oxidation of IMP to form xanthosine (B1684192) monophosphate (XMP) . droracle.aislideplayer.com This is a rate-limiting step in GMP synthesis. droracle.ai
GMP Synthetase then transfers an amino group from the amide of glutamine to XMP, forming GMP . slideplayer.comresearchgate.net This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate. wikipedia.org
Similar to AMP synthesis, this pathway is regulated by feedback inhibition, with GMP acting as an inhibitor of IMP dehydrogenase. libretexts.orgcolumbia.edu The reciprocal use of GTP for AMP synthesis and ATP for GMP synthesis helps to balance the production of these two essential nucleotides. wikipedia.orgpharmacy180.com
| Step | Enzyme | Reaction | Energy Source |
|---|---|---|---|
| 1 | IMP Dehydrogenase (IMPDH) | IMP + NAD⁺ + H₂O → XMP + NADH + H⁺ | None |
| 2 | GMP Synthetase | XMP + Glutamine + ATP → GMP + Glutamate (B1630785) + AMP + PPi | ATP |
Mechanisms of Key Enzyme Actions (e.g., IMP Dehydrogenase, Adenylosuccinate Synthetase)
IMP Dehydrogenase (IMPDH):
IMP dehydrogenase (IMPDH) is a crucial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of guanine (B1146940) nucleotides from IMP. nih.govwikipedia.org This NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP) is a critical control point in maintaining the balance of cellular guanine nucleotide pools, which are essential for DNA and RNA synthesis. nih.govwikipedia.org
The mechanism of IMPDH involves two main chemical transformations: a dehydrogenase reaction to form a covalent E-XMP* intermediate and NADH, followed by a hydrolysis reaction to release XMP. nih.gov A conserved cysteine residue in the active site initiates a nucleophilic attack on the C2 position of the purine ring of IMP. wikipedia.org The reaction is activated by monovalent cations like K+, which may help facilitate the necessary conformational changes in the enzyme during catalysis. acs.org
Adenylosuccinate Synthetase (AdSS):
Adenylosuccinate synthetase (AdSS) catalyzes the first committed step in the conversion of IMP to AMP. proteopedia.org This enzyme facilitates the GTP-dependent synthesis of adenylosuccinate from IMP and aspartate. proteopedia.orgwikipedia.org The reaction proceeds in a two-step mechanism that requires energy from the hydrolysis of GTP. wikipedia.org
The process begins with the transfer of the gamma-phosphoryl group of GTP to the 6-keto group of IMP, forming a 6-phosphoryl-IMP intermediate. proteopedia.orgnih.gov Subsequently, aspartate displaces the phosphate group to form adenylosuccinate. proteopedia.org The presence of two magnesium ions is fundamental for this reaction; one has a high affinity for GTP, and the other has a lower affinity for aspartate. nih.gov
Nucleotide Salvage Pathways Involving Inosinic Acid
In addition to de novo synthesis, cells can recycle purine bases and nucleosides from the degradation of DNA and RNA through salvage pathways. wikipedia.org This process is more energy-efficient than de novo synthesis. Inosinic acid is a key intermediate in these pathways. fiveable.me
The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) plays a central role in the purine salvage pathway. It catalyzes the conversion of the free purine bases hypoxanthine (B114508) and guanine back into their respective nucleotides, IMP and GMP, using PRPP as the phosphoribosyl donor. libretexts.orgnih.gov Adenine (B156593) phosphoribosyltransferase (APRT) is another key enzyme that salvages adenine to form AMP. nih.gov Inosine can also be formed from the deamination of adenosine, which is then converted to hypoxanthine. wikipedia.org
Regulatory Mechanisms of Inosinic Acid Metabolism
The biosynthesis of purine nucleotides is a tightly regulated process to ensure a balanced supply of adenine and guanine nucleotides for cellular needs and to prevent their overproduction. ontosight.ai This regulation occurs at multiple levels, including allosteric feedback inhibition and control of enzyme expression.
Allosteric Feedback Inhibition by End-Products (IMP, AMP, GMP)
The end products of the purine biosynthetic pathway, AMP and GMP, act as feedback inhibitors of several key enzymes. ontosight.ai This allosteric regulation allows the cell to sense the levels of purine nucleotides and adjust the rate of synthesis accordingly.
Regulation at the IMP branch point: IMP serves as a branch point for the synthesis of AMP and GMP, and this branch point is a critical site of regulation. wikipedia.orgnih.gov AMP inhibits adenylosuccinate synthetase, the first enzyme in the pathway leading to AMP synthesis. libretexts.orgyoutube.com Conversely, GMP inhibits IMP dehydrogenase, the first enzyme in the pathway leading to GMP synthesis. libretexts.orgyoutube.com This reciprocal regulation ensures a balanced production of adenine and guanine nucleotides. libretexts.org For instance, if there is an excess of GMP, IMP dehydrogenase is inhibited, and IMP is shunted towards the synthesis of AMP, and vice versa. youtube.com Additionally, the synthesis of AMP requires GTP for energy, while the synthesis of GMP requires ATP, further linking the two branches and ensuring their coordinated regulation. wikipedia.orglibretexts.org
Transcriptional and Translational Control of Biosynthetic Enzymes
The expression of the genes encoding the enzymes of the purine biosynthetic pathway is also subject to regulation. In Drosophila melanogaster, the transcription of the Prat gene, which codes for amidophosphoribosyltransferase, is restricted to proliferating tissues and is regulated by the DNA replication-related element binding factor (DREF). nih.gov
In humans, there is growing evidence that post-translational modifications (PTMs) of the biosynthetic enzymes play a significant role in regulating the pathway. acs.org PTMs such as phosphorylation and acetylation can alter the activity of these enzymes in response to intracellular signaling events, providing another layer of control over purine production. nih.gov For example, signaling pathways involving mTOR have been shown to regulate the transcription of genes involved in purine metabolism. nih.gov While significant changes in the protein expression levels of these enzymes are not always observed, the state of their post-translational modification can be altered depending on the cellular demand for purines. acs.org Some studies also suggest that purine biosynthetic enzymes can assemble into multi-enzyme complexes called "purinosomes," which may enhance catalytic efficiency and allow for coordinated regulation. nih.gov Furthermore, some of these enzymes may have "moonlighting" functions, acting as transcriptional or translational regulators. For instance, human IMPDH has been shown to potentially act as a translational regulatory protein. wikipedia.org
Enzymatic Interactions and Molecular Mechanisms
Substrate Specificity and Kinetic Analysis of Inosine-5'-Monophosphate Dehydrogenase (IMPDH)
inosine (B1671953) 5'-phosphate + NAD+ + H₂O ⇌ xanthosine (B1684192) 5'-phosphate + NADH + H+ wikipedia.org
The mechanism involves two distinct chemical transformations: a rapid redox reaction where a hydride is transferred to NAD+ to form NADH and a covalent enzyme-XMP intermediate (E-XMP*), followed by a slower hydrolysis step that releases XMP. nih.govwikipedia.org
Kinetic studies on IMPDH from various organisms, including humans and Tritrichomonas foetus, reveal a random sequential mechanism where both IMP and NAD+ can bind to the free enzyme. nih.govnih.gov Pre-steady-state kinetic analyses have shown a burst of NADH production, indicating that hydride transfer is a fast step and not rate-limiting. nih.govnih.govnih.gov Instead, the rate-limiting steps are the release of NADH and the subsequent hydrolysis of the E-XMP* intermediate. nih.gov
Humans express two isozymes, IMPDH1 and IMPDH2, which share 84% sequence similarity and have comparable kinetic properties. wikipedia.org IMPDH2 is often upregulated in proliferating and cancerous cells, making it a target for chemotherapy. nih.govwikipedia.org The enzyme exhibits broad substrate specificity regarding the phosphate (B84403) group of IMP, effectively processing analogues like inosine 5′-phosphorothioate. nih.gov Surprisingly, it also accommodates modifications to the ribose sugar, as both 2′-Deoxy-IMP and ara-IMP are good substrates. nih.gov
| Source | Parameter | Value | Reference |
|---|---|---|---|
| Human IMPDH2 | kcat | 0.4 s⁻¹ | nih.gov |
| kobs (pre-steady-state) | 14 s⁻¹ | nih.gov | |
| Cryptosporidium parvum (CpIMPDH) | kcat | 1.8 - 2.6 s⁻¹ | nih.gov |
| KM NAD+ | 40 - 140 µM | nih.gov |
Deamination Processes Catalyzed by Adenosine (B11128) Monophosphate Deaminase (AMP Deaminase)
A primary pathway for the formation of inosinic acid is through the action of AMP deaminase (AMPD). atamanchemicals.comwikipedia.org This enzyme catalyzes the irreversible hydrolytic deamination of adenosine monophosphate (AMP) to yield inosine monophosphate (IMP) and ammonia. wikipedia.orgnih.gov
This process is a key part of the purine (B94841) nucleotide cycle and is particularly significant in skeletal muscle. wikipedia.org During intense exercise or hypoxic conditions, when the rate of ATP consumption exceeds its production, ADP levels rise. nih.gov Through the action of adenylate kinase, two molecules of ADP are converted to one ATP and one AMP. The subsequent deamination of this AMP to IMP helps maintain a high ATP/ADP ratio, which is crucial for sustained muscle contraction. nih.govnih.gov Therefore, the formation of IMP is augmented during periods of high metabolic stress. nih.gov
Different genes encode for AMPD isoforms specific to various tissues, such as AMPD1 in muscle, AMPD2 in the liver, and AMPD3 in erythrocytes. wikipedia.orgpnas.org The enzyme from microbial sources, such as Aspergillus oryzae, has been harnessed for the industrial production of 5'-IMP for use as a flavor enhancer. nih.govsigmaaldrich.com
Hydrolysis of Inosine Triphosphate (ITP) by Specific Pyrophosphohydrolases
Cells have evolved protective mechanisms to prevent the accumulation of non-canonical nucleotides, which could otherwise be mistakenly incorporated into DNA and RNA, leading to mutations. wikipedia.orgnih.gov Inosine triphosphate (ITP) is one such non-canonical nucleotide, which can be formed either by the deamination of ATP or by the spurious phosphorylation of IMP. wikipedia.orguni-hannover.denih.gov
The primary enzyme responsible for clearing ITP is inosine triphosphate pyrophosphatase (ITPA), also known as ITPase. wikipedia.orgnih.gov This enzyme is a "house-cleaning" or surveillance enzyme that hydrolyzes the phosphoanhydride bond between the alpha and beta phosphates of ITP, converting it back to inosine monophosphate (IMP) and releasing pyrophosphate (PPi). wikipedia.orgnih.govuni-hannover.de This action effectively safeguards the nucleic acid pools from contamination with inosine. wikipedia.orguni-hannover.de ITPA is highly specific for ITP, dITP, and xanthosine triphosphate (XTP). nih.gov
Deficiency in ITPA activity, a common inherited condition in humans, leads to the accumulation of ITP in cells, particularly erythrocytes. kcl.ac.uk In addition to ITPA, other enzymes like the F-type ATPase in mitochondria can also hydrolyze ITP, a process that has been shown to generate a membrane potential, similar to ATP hydrolysis. nih.govnih.gov
Interactions with Purine Nucleoside Phosphorylase and Other Nucleotidases
Inosinic acid (IMP) can be further metabolized through the action of nucleotidases. Specifically, 5'-nucleotidases are enzymes that catalyze the dephosphorylation of IMP, hydrolyzing it to its corresponding nucleoside, inosine, and inorganic phosphate. nih.govyoutube.com This reaction is a key step in purine degradation and salvage pathways. nih.gov Various forms of 5'-nucleotidases exist, including soluble cytosolic enzymes that control nucleotide pools and membrane-bound ecto-5'-nucleotidases that are involved in cell signaling. nih.gov The UshA protein from Corynebacterium glutamicum is an example of a bacterial 5'-nucleotidase with demonstrated activity against IMP. nih.gov
The product of this reaction, inosine, is then a substrate for purine nucleoside phosphorylase (PNP). nih.gov PNP catalyzes the reversible phosphorolysis of inosine to yield hypoxanthine (B114508) and ribose-1-phosphate. nih.govnih.gov This reaction is a critical part of the purine salvage pathway, allowing the cell to recycle the purine base hypoxanthine. drugbank.com Thus, while PNP does not interact directly with inosinic acid, its action is directly sequential to the dephosphorylation of IMP by 5'-nucleotidases.
Chelation Properties and Enzyme Inhibition Studies
Like other nucleotides, inosinic acid, with its negatively charged phosphate group, has the ability to chelate metal ions. These ions are often essential cofactors for enzyme activity, and this chelation can play a role in modulating enzymatic reactions.
Inosinic acid and its derivatives are also known to act as inhibitors of several enzymes, which is a key aspect of metabolic regulation.
Feedback Inhibition: As a key product in the purine synthesis pathway, inosinate exerts feedback inhibition on an early step of its own creation. High levels of IMP inhibit the enzyme glutamine-5-phosphoribosyl-1-pyrophosphate-amidotransferase, which catalyzes the first committed step in de novo purine synthesis. wikipedia.org
IMPDH Inhibition: Synthetic analogues of IMP have been developed as potent competitive inhibitors of IMP dehydrogenase (IMPDH). nih.govnih.gov These inhibitors are of significant clinical interest as immunosuppressive and anticancer agents. nih.gov For instance, a series of 8-substituted derivatives of IMP were found to be competitive inhibitors with respect to IMP. nih.gov
Other Enzymes: Inosinic acid has also been identified as an inhibitor of other enzymes, such as glycogen (B147801) phosphorylase. drugbank.com
| Enzyme | Inhibitor | Type of Inhibition | Reference |
|---|---|---|---|
| Glutamine-5-phosphoribosyl-1-pyrophosphate-amidotransferase | Inosinic Acid (IMP) | Feedback Inhibition | wikipedia.org |
| Inosine-5'-monophosphate dehydrogenase (IMPDH) | 8-substituted IMP analogues | Competitive | nih.gov |
| Inosine-5'-monophosphate dehydrogenase (IMPDH) | 2-substituted IMP analogues | Competitive | nih.gov |
| Glycogen phosphorylase, muscle form | Inosinic Acid (IMP) | Inhibitor | drugbank.com |
Catalytic Roles in Nanoparticle Synthesis and Stabilization
The field of nanotechnology increasingly utilizes biological molecules for the "green synthesis" of metallic nanoparticles. researchgate.net While a direct catalytic role for 5'-inosinic acid in nanoparticle synthesis is not extensively documented, its molecular structure suggests a potential function as a stabilizing or capping agent. Biomolecules such as proteins, enzymes, exopolysaccharides, and organic acids are known to participate in the synthesis of nanoparticles by reducing metal ions and stabilizing the resulting particles to prevent aggregation. frontiersin.org
Inosinic acid possesses several functional groups—a charged phosphate, hydroxyl groups on the ribose sugar, and a heterocyclic purine ring—that can effectively bind to the surface of a nanoparticle. This binding action can "cap" the nanoparticle, controlling its growth and preventing it from clumping together with other particles. frontiersin.org Biosurfactants and microbial exopolysaccharides perform this stabilizing function through their associated functional groups. frontiersin.org By analogy, inosinic acid could serve a similar purpose, contributing to the stability and dispersion of nanoparticles during biogenic synthesis processes.
Cellular and Subcellular Roles in Model Systems
Function as a Central Nucleotide Intermediate in Cellular Homeostasis
5'-Inosinic acid (IMP) is a pivotal intermediate in the metabolism of purines, compounds that are essential for numerous biological functions. wikipedia.orgbritannica.com It is the first nucleotide formed in the de novo synthesis pathway of purine (B94841) nucleotides. wikipedia.orghmdb.ca This pathway begins with ribose-5-phosphate (B1218738) and culminates in the formation of IMP. columbia.edu From IMP, the synthesis pathways bifurcate to produce adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), the two primary purine nucleotides. wikipedia.orgnews-medical.net
Furthermore, the conversion of IMP to AMP is linked to the citric acid cycle through the production of fumarate (B1241708), illustrating the interconnectedness of major metabolic pathways within the cell. columbia.edu The regulation of these pathways is vital for cellular functions, and dysregulation has been linked to various diseases. numberanalytics.com
Key Intermediates in de novo Purine Synthesis Leading to IMP
| Step | Precursor(s) | Key Enzyme | Product |
| 1 | Ribose-5-phosphate, ATP | Ribose-phosphate diphosphokinase | 5-Phosphoribosyl-α-pyrophosphate (PRPP) |
| 2 | PRPP, Glutamine | Amidophosphoribosyl transferase | 5-Phosphoribosyl-β-1-amine |
| 3 | 5-Phosphoribosyl-β-1-amine, Glycine, ATP | Glycinamide ribonucleotide synthetase | Glycinamide ribonucleotide (GAR) |
| ... (multiple steps) | ... | ... | ... |
| 11 | FAICAR | IMP synthase | Inosine (B1671953) monophosphate (IMP) |
Contribution to Intracellular Nucleotide Pools for Nucleic Acid Synthesis
The primary role of the intracellular nucleotide pool is to provide the building blocks for the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). numberanalytics.com As the direct precursor to both AMP and GMP, 5'-inosinic acid is fundamental to this process. news-medical.netmicrobenotes.com Following their synthesis from IMP, AMP and GMP are phosphorylated to their di- and triphosphate forms (ADP/GDP and ATP/GTP, respectively). news-medical.netmicrobenotes.com These nucleoside triphosphates are the immediate monomers required for the enzymatic synthesis of RNA. news-medical.net
For DNA synthesis, the ribose sugar of the purine diphosphates (ADP and GDP) is reduced to deoxyribose, forming dADP and dGDP. microbenotes.com These are then phosphorylated to dATP and dGTP, the precursors for DNA replication. microbenotes.com Therefore, the availability of IMP directly impacts the cell's capacity for both transcription (RNA synthesis) and replication (DNA synthesis). microbenotes.com
The salvage pathway provides an alternative, energy-conserving route for the synthesis of purine nucleotides. microbenotes.com In this pathway, pre-formed purine bases, such as hypoxanthine (B114508) and guanine (B1146940), are recycled. microbenotes.com Hypoxanthine can be combined with PRPP to form IMP, which can then be converted to AMP or GMP. microbenotes.com This pathway is particularly crucial in tissues like the brain and bone marrow where de novo synthesis is limited. microbenotes.com
In some contexts, such as in the primordial RNA world hypothesis, inosine itself has been considered a potential component of early genetic material. pnas.org The presence of inosine in place of guanosine could have facilitated RNA replication under prebiotic conditions. pnas.org
Derivatives of 5'-Inosinic Acid and Their Roles in Nucleic Acid Synthesis
| IMP Derivative | Subsequent Forms | Final Role |
| Adenosine monophosphate (AMP) | ADP, ATP | RNA Synthesis |
| dADP, dATP | DNA Synthesis | |
| Guanosine monophosphate (GMP) | GDP, GTP | RNA Synthesis |
| dGDP, dGTP | DNA Synthesis |
Modulation of Metabolic Flux in Prokaryotic and Eukaryotic Cells
Metabolic flux, the rate of turnover of molecules through a metabolic pathway, is tightly regulated to adapt to changing cellular needs and environmental conditions. wikipedia.orgnumberanalytics.com 5'-Inosinic acid and its derivatives are key allosteric regulators that modulate the activity of enzymes in various metabolic pathways, thereby controlling metabolic flux. microbenotes.comuniba.sk
In purine biosynthesis, IMP, along with AMP and GMP, acts as a feedback inhibitor of the enzyme amidophosphoribosyltransferase, which catalyzes the first committed step of the pathway. wikipedia.orgnews-medical.net This feedback mechanism ensures that the rate of purine synthesis is matched to the cell's demand for nucleotides. numberanalytics.com The regulation of enzyme activity is a fundamental principle of metabolic control. solubilityofthings.com
The energy status of the cell, often reflected in the ratio of ATP to AMP, is a major determinant of metabolic flux. solubilityofthings.com High levels of ATP, a product derived from IMP, signal energy abundance and promote anabolic processes, while high levels of AMP signal energy deficit and stimulate catabolic pathways to generate more ATP. solubilityofthings.commicrobenotes.com
In prokaryotes, such as Corynebacterium ammoniagenes, the synthesis of 5'-inosinic acid is influenced by the availability of specific amino acids like L-glutamine, indicating that the supply of precursors can be a rate-limiting step in metabolic flux. google.com Furthermore, in Brevibacterium ammoniagenes, adenine (B156593) concentration has been shown to control both de novo and salvage pathways for IMP synthesis, highlighting the intricate regulation of metabolic flux in response to nutrient availability. nih.gov
In eukaryotes, metabolic pathways are often compartmentalized within different organelles, allowing for independent regulation. wikipedia.orguniba.sk For instance, purine biosynthesis occurs in the cytosol, while oxidative phosphorylation takes place in the mitochondria. news-medical.netwikipedia.org This separation allows for specialized control over metabolic fluxes in different cellular compartments. wikipedia.org
Role in Microbial Physiology and Fermentation Processes
The ability of certain microorganisms to overproduce and secrete 5'-inosinic acid is exploited for its large-scale industrial production through fermentation. ontosight.aitandfonline.com Strains of bacteria, such as Brevibacterium ammoniagenes and Corynebacterium glutamicum, have been genetically mutated and optimized for this purpose. tandfonline.comepo.org
These fermentation processes typically involve culturing the microorganisms in a nutrient-rich medium containing carbon and nitrogen sources, amino acids, and vitamins under controlled aerobic conditions. google.comgoogle.com The physiological state of the microbes is critical for high yields of IMP. For example, adenine-requiring mutants of Brevibacterium ammoniagenes accumulate significant quantities of IMP in the culture medium. tandfonline.com In these mutants, the limitation of adenine for growth channels the metabolic flux towards the synthesis and excretion of IMP. google.com
Research has shown that the fermentation conditions, such as temperature, pH, and the concentration of nutrients like phosphate (B84403) and magnesium, have a profound impact on the yield of 5'-inosinic acid. tandfonline.com For instance, in Brevibacterium ammoniagenes, an increase in temperature can have an inhibitory effect on IMP biosynthesis, an effect that is dependent on the adenine concentration in the medium. nih.gov
Furthermore, the permeability of the cell membrane is a crucial factor. Some production strains have altered cell walls that facilitate the secretion of the intracellularly produced IMP into the fermentation broth. google.com The process often involves a two-stage dynamic where a precursor, hypoxanthine, first accumulates and is then converted to IMP in the later stages of fermentation. tandfonline.com The global production of inosinic acid relies heavily on these microbial fermentation methods, which can achieve high yields. ontosight.ai
Microorganisms Used in the Fermentative Production of 5'-Inosinic Acid
| Microorganism | Strain Type | Key Characteristic | Reference |
| Brevibacterium ammoniagenes | Adenine-requiring mutant | Accumulates and secretes IMP | tandfonline.comgoogle.com |
| Corynebacterium ammoniagenes | Mutant strain | High concentration and yield of IMP | google.com |
| Corynebacterium glutamicum | Inosine-producing strain | Used in enzymatic phosphorylation to IMP | epo.org |
Receptor Interactions and Signal Transduction Mechanisms
Molecular Mechanisms of Umami Taste Perception
The perception of umami taste is a complex process initiated at the molecular level by the interaction of taste substances with specific receptors on the surface of taste receptor cells within taste buds. nih.govontosight.ai The primary receptor responsible for detecting umami compounds is a heterodimeric G-protein coupled receptor (GPCR) known as T1R1+T1R3. nih.govontosight.ainumberanalytics.com
The T1R1+T1R3 receptor is composed of two subunits, T1R1 and T1R3. numberanalytics.comnih.gov The large extracellular domain of the T1R1 subunit, known as the Venus flytrap (VFT) domain, is the primary binding site for L-glutamate. nih.govresearchgate.netresearchgate.net Dipotassium (B57713) inosinate, a 5'-ribonucleotide, also binds to the VFT domain of the T1R1 subunit, but at a site adjacent to the glutamate (B1630785) binding pocket. nih.govnih.gov
This binding of dipotassium inosinate to the T1R1 VFT domain induces a conformational change in the receptor. numberanalytics.com This change stabilizes the closed conformation of the VFT domain when L-glutamate is also bound. nih.gov This stabilized, closed conformation is the active state of the receptor, which then triggers downstream signaling pathways. numberanalytics.com It is this cooperative binding model that explains the powerful synergistic effect observed between L-glutamate and 5'-ribonucleotides like dipotassium inosinate. nih.gov While the T1R1 subunit is the primary binding site, some research suggests that the T1R3 subunit may also play a role in the interaction with inosine (B1671953) monophosphate (IMP), potentially modulating sweet taste detection as well. nih.gov
A defining characteristic of umami taste is the synergistic enhancement that occurs when L-glutamate is combined with 5'-ribonucleotides like dipotassium inosinate. nih.govresearchgate.net This synergy means that the perceived umami intensity of the mixture is significantly greater than the sum of the intensities of the individual components. wikipedia.org This effect is not just an additive one; it's a multiplicative enhancement of the taste signal.
The molecular basis for this synergy lies in the cooperative binding mechanism at the T1R1+T1R3 receptor. nih.gov L-glutamate binds to its site in the hinge region of the T1R1 VFT, and dipotassium inosinate binds to a nearby site. nih.gov The presence of the ribonucleotide at its binding site increases the affinity of the receptor for L-glutamate, effectively "locking" the VFT in its closed, active state for a longer duration. nih.govnih.gov This prolonged activation leads to a more robust intracellular signal and a greatly amplified umami taste perception. researchgate.net
Studies have shown that this synergistic effect is specific to 5'-ribonucleotides. nih.gov Other ribonucleotides, such as guanosine (B1672433) monophosphate (GMP), also exhibit strong synergy with L-glutamate. researchgate.net The table below, derived from sensory evaluation studies, illustrates the powerful nature of this synergistic relationship.
| Substance(s) | Concentration | Perceived Umami Intensity (Arbitrary Units) |
|---|---|---|
| L-Glutamate | 1 mM | 10 |
| Dipotassium Inosinate | 0.5 mM | 5 |
| L-Glutamate + Dipotassium Inosinate | 1 mM + 0.5 mM | 150 |
| L-Glutamate | 5 mM | 30 |
| Disodium (B8443419) Guanylate (GMP) | 0.5 mM | 8 |
| L-Glutamate + Disodium Guanylate (GMP) | 5 mM + 0.5 mM | 450 |
This table is illustrative and compiled from general findings in umami synergy research. Actual values can vary based on experimental conditions.
Investigation of Post-Receptor Signal Transduction Pathways in Taste Cells
Once the T1R1+T1R3 receptor is activated by the binding of L-glutamate and dipotassium inosinate, a cascade of intracellular events known as signal transduction is initiated. nih.govnih.gov This pathway ultimately leads to the depolarization of the taste receptor cell and the transmission of a signal to the brain, where it is interpreted as umami taste. ontosight.aifrontiersin.org
The T1R1+T1R3 receptor is coupled to a heterotrimeric G-protein. nih.govnih.gov Upon receptor activation, the G-protein is activated, and its Gβγ subunits dissociate and activate the enzyme phospholipase C β2 (PLCβ2). nih.govscilit.com PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, which triggers the release of stored calcium ions (Ca2+) into the cytoplasm of the taste cell. scilit.com The increased intracellular Ca2+ concentration activates a cation channel called transient receptor potential cation channel subfamily M member 5 (TRPM5). oup.comnih.gov The opening of the TRPM5 channel allows an influx of sodium ions (Na+), leading to the depolarization of the taste cell membrane. wikipedia.org This depolarization ultimately results in the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers that carry the taste signal to the gustatory cortex in the brain. nih.govnih.gov
In addition to this primary pathway, other G-proteins, such as α-gustducin and α-transducin, have also been implicated in umami signal transduction. nih.govnih.gov These G-proteins can activate phosphodiesterases, leading to a decrease in intracellular cyclic AMP (cAMP), which may play a modulatory role in umami signaling. nih.govscilit.com
Comparative Analysis of Receptor Binding Affinities for Various Inosinate Salts
Direct comparative studies on the binding affinities of different inosinate salts (e.g., dipotassium inosinate, disodium inosinate, calcium inosinate) to the purified T1R1+T1R3 receptor are not extensively available in public literature. Such studies are technically challenging. However, sensory and functional assays provide indirect evidence. For instance, both disodium inosinate and dipotassium inosinate are widely recognized and used as potent umami enhancers, suggesting they both effectively participate in the synergistic interaction with L-glutamate. wikipedia.orgnih.gov
It is hypothesized that the binding affinity is primarily determined by the 5'-inosinate anion. The associated cation (K+, Na+, Ca2+) likely plays a secondary role, potentially influencing the local ionic environment of the receptor or having subtle effects on receptor conformation. It is important to note that taste perception can also be influenced by the activation of other taste receptors by these cations; for example, sodium and potassium ions can elicit a salty taste. tandfonline.com
| Compound | Relative Umami Enhancement Potential (in synergy with L-Glutamate) | Primary Cation |
|---|---|---|
| Dipotassium 5'-inosinate | High | Potassium (K+) |
| Disodium 5'-inosinate | High | Sodium (Na+) |
| Calcium 5'-inosinate | Moderate to High | Calcium (Ca2+) |
| Disodium 5'-guanylate | Very High | Sodium (Na+) |
This table provides a qualitative comparison based on established use and general findings in food science and taste research. Direct quantitative binding affinity data is limited.
Analytical Methodologies in Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of nucleotides like 5'-inosinic acid and its salts. tandfonline.comresearchgate.net These methods offer high resolution and sensitivity for separating and quantifying individual components within complex mixtures.
High Performance Liquid Chromatography (HPLC) Coupled with UV Detection
HPLC coupled with an ultraviolet (UV) detector is a widely adopted method for the determination of 5'-inosinic acid (IMP) and its salts. oup.comresearchgate.netnifc.gov.vn The principle of this technique relies on the separation of the analyte on a stationary phase, followed by its detection based on the characteristic UV absorbance of the purine (B94841) ring in the inosinic acid molecule. scielo.br
Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a frequently used approach. researchgate.netoup.com This technique involves the addition of an ion-pairing reagent, such as tetrabutylammonium (B224687) or hexane-1-sulfonic acid sodium salt, to the mobile phase. oup.comresearchgate.net This reagent forms a neutral ion pair with the negatively charged phosphate (B84403) group of the inosinate, enhancing its retention on a non-polar stationary phase, typically a C8 or C18 column. oup.comresearchgate.net
A study detailing the analysis of disodium (B8443419) 5'-inosinate in flavor enhancers utilized a SunFire® C18 column with a mobile phase consisting of a potassium phosphate buffer and hexane-1-sulfonic acid sodium salt, with detection at 255 nm. researchgate.net Another method for determining inosinic acid in meat employed a C8 stationary phase with tetrabutylammonium as the counter-ion, achieving a detection limit of 50 ppm. oup.com The selection of the mobile phase composition, its pH, and the specific ion-pairing reagent are critical parameters that are optimized to achieve efficient separation and symmetrical peak shapes. nifc.gov.vn
| Parameter | HPLC Method 1 researchgate.net | HPLC Method 2 oup.com | HPLC Method 3 nifc.gov.vn |
| Analyte | Disodium 5'-inosinate | Inosinic acid (IMP) | Guanosine (B1672433) 5'-monophosphate (GMP) and Inosine (B1671953) 5'-monophosphate (IMP) |
| Matrix | Flavor enhancers | Meat | Food products |
| Column | SunFire® C18 (250 mm × 4.6 mm × 5 µm) | C8 reverse phase | C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Potassium phosphate buffer and hexane-1-sulfonic acid sodium salt | Not specified | 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate |
| Detection | Photodiode Array (PDA) at 255 nm | UV detection | PDA at 250 nm |
| Flow Rate | 1.2 mL/min | Not specified | 0.8 mL/min |
| Key Finding | The method was validated for accuracy, precision, linearity, and selectivity. | Recovery of IMP was over 95% with a detection limit of 50 ppm. | The method was found to be selective, rapid, and economical. |
Development and Validation of Other Chromatographic Approaches for Nucleotide Profiling
While HPLC-UV is robust, other chromatographic techniques have been developed to address the challenges of analyzing highly polar and ionizable nucleotides. tandfonline.com These include ion-exchange chromatography (IEC), hydrophilic interaction liquid chromatography (HILIC), and coupling chromatography with mass spectrometry (MS). tandfonline.comresearchgate.netmdpi.com
Ion-Exchange Chromatography (IEC): IEC is well-suited for separating nucleotides due to their negative charge. Anion-exchange stationary phases are typically used with mobile phases containing phosphate buffers. researchgate.net However, a limitation of IEC is that it may not be suitable for the simultaneous analysis of the corresponding non-charged nucleosides and bases. novocib.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable alternative for the analysis of polar compounds like nucleotides. tandfonline.commdpi.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the separation of polar analytes that are poorly retained in reversed-phase chromatography. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry offers superior selectivity and sensitivity compared to UV detection, often by a factor of 100 to 1000. tandfonline.com This is particularly advantageous for analyzing complex food matrices. LC-MS can provide structural information and allows for the accurate quantification of low-level nucleotides. tandfonline.comacs.org
Spectrophotometric Assays for Inosinic Acid and its Derivatives
Spectrophotometric methods provide a simpler and more rapid alternative to chromatography for the quantification of inosinic acid, although they may be less specific. scielo.brdocumentsdelivered.com These assays are often based on enzymatic reactions that lead to a measurable change in absorbance. documentsdelivered.comresearchgate.net
One such method involves the enzymatic conversion of inosinic acid. documentsdelivered.com In this assay, inosinic acid reacts with pyrophosphate in the presence of the enzyme hypoxanthine-guanine phosphoribosyltransferase to form hypoxanthine (B114508). The hypoxanthine is then oxidized to uric acid by xanthine (B1682287) oxidase, and the concentration of inosinic acid is determined by measuring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid. documentsdelivered.com
Another approach combines UV spectroscopy with chemometrics, such as Partial Least Squares (PLS) regression, to determine the concentration of IMP and GMP in samples like yeast extracts. scielo.brresearchgate.netscielo.br This method leverages the full UV spectrum (e.g., 200-300 nm) and mathematical modeling to resolve the contributions of different components in the mixture, offering a cost-effective and high-throughput analytical solution. scielo.brresearchgate.netscielo.br
Electrophysiological and Biosensor Applications for Receptor Studies (e.g., Electronic Tongue)
Understanding the sensory perception of 5'-inosinic acid, particularly its umami taste, involves specialized techniques that probe its interaction with taste receptors. nih.gov
Electrophysiological studies have been instrumental in demonstrating that umami is a distinct taste, separate from the other four basic tastes. nih.govnih.gov These studies measure the electrical responses of taste nerve fibers to stimuli like monosodium glutamate (B1630785) (MSG) and 5'-nucleotides such as IMP. nih.gov Research has shown a synergistic effect between MSG and nucleotides like IMP, where the presence of the nucleotide significantly enhances the nerve response to glutamate. nih.gov
Biosensors offer a promising platform for the rapid and sensitive detection of inosinic acid. researchgate.netresearchgate.net These devices integrate a biological recognition element with a physicochemical transducer. For instance, an electrochemiluminescence (ECL) biosensor has been developed for IMP detection in meat. researchgate.net This sensor utilized graphdiyne/gold nanoparticle/luminol nanocomposites, exhibiting a wide linear detection range and high sensitivity. researchgate.net Another type of biosensor for IMP employs a dual-enzyme system, often with 5'-nucleotidase and xanthine oxidase, immobilized on a conductive material like MXene. researchgate.net The enzymes catalyze reactions that produce a detectable signal, such as a change in current, which is proportional to the IMP concentration. researchgate.net These biosensors provide a faster and potentially more portable alternative to traditional chromatographic methods for quality assessment in food products. researchgate.net
| Biosensor Type | Principle | Linear Range | Limit of Detection | Reference |
| Electrochemiluminescence (ECL) | Catalytic ECL enhancement of luminol-H2O2 system by GDY/AuNPs | 0.01 g/L to 20 g/L | 0.0013 g/L | researchgate.net |
| Dual-Enzyme Amperometric | 5'-nucleotidase and xanthine oxidase on MXene-Ti3C2Tx carrier | 0.04 g/L to 17 g/L | 2.73 ng/mL | researchgate.net |
| Metal-Enhanced Electrochemical Detection (MED) | Redox properties of a silver monolayer | 8.64×10⁻² and 5.4×10¹ ng/ml | 1.69×10⁻⁴ ng/ml | nih.gov |
| Surface Plasmon Resonance (SPR) | Immobilized anti-iNOS antibody | 3.37×10¹ and 5.4×10⁻² ng/ml | 2×10⁻³ ng/ml | nih.gov |
Isotopic Labeling Techniques for Metabolic Flux and Pathway Analysis
Isotopic labeling is a powerful tool for elucidating metabolic pathways and quantifying the flow of metabolites, known as metabolic flux. nih.govyoutube.com In this technique, a substrate labeled with a stable isotope, such as carbon-13 (¹³C), is introduced into a biological system. nih.govyoutube.com The labeled atoms are incorporated into downstream metabolites, including inosinic acid, through various biochemical reactions.
By analyzing the distribution of the isotope in the target metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can trace the metabolic fate of the precursor and quantify the rates of different pathways. nih.govnih.gov For example, ¹³C-Metabolic Flux Analysis (¹³C-MFA) can reveal how cells utilize different carbon sources to synthesize nucleotides. nih.gov This approach has been crucial in understanding cellular metabolism in various physiological and pathological states. nih.govnih.gov The choice of the labeled substrate (e.g., [U-¹³C]glucose) and the analytical method are key to obtaining accurate flux measurements. nih.govnih.gov
Optimized Sample Preparation and Extraction Protocols for Complex Biological Matrices
The accuracy of any analytical method heavily relies on the proper preparation and extraction of the analyte from the sample matrix, which can be particularly challenging for complex biological materials like food or tissues. chromatographyonline.commarketresearch.com The goal of sample preparation is to isolate the target analyte, in this case, 5'-inosinic acid, from interfering substances such as proteins, salts, and other organic compounds that could affect the analysis. marketresearch.comnih.gov
Common extraction methods for nucleotides from food samples involve the use of perchloric acid or trichloroacetic acid to precipitate proteins, followed by neutralization. oup.comnih.gov For solid samples, homogenization and sonication are often employed to ensure efficient extraction. mdpi.com
Solid-phase extraction (SPE) is a widely used cleanup technique. chromatographyonline.commdpi.com Weak anion-exchange (WAX) SPE cartridges can be used to selectively retain and enrich nucleotides from a sample extract, while allowing neutral and basic compounds to pass through. mdpi.com Other approaches include liquid-liquid extraction (LLE) and the use of specialized filters to remove particulates. chromatographyonline.comresearchgate.net The optimization of extraction solvents, pH, and cleanup steps is critical to achieve high recovery of the analyte and to minimize matrix effects, especially for sensitive techniques like LC-MS. chromatographyonline.commdpi.com The development of automated sample preparation systems has also improved the consistency and throughput of these procedures. marketresearch.com
Use as a Certified Reference Material in Pharmaceutical and Analytical Research
5'-Inosinic acid, dipotassium (B57713) salt (CAS No. 20262-26-4) is utilized as a certified reference material (CRM) in both pharmaceutical and analytical research. fao.org Its well-defined chemical properties and high purity make it a reliable standard for the calibration of analytical instruments and the validation of analytical methods. The specifications for this compound as a reference material are established by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). fao.org
A primary application of 5'-Inosinic acid, dipotassium salt as a CRM is in the quantitative analysis of inosinates in various matrices, including food products and pharmaceutical formulations. Its use ensures the accuracy and traceability of analytical results.
Table 1: JECFA Specifications for this compound as a Reference Material fao.org
| Parameter | Specification |
|---|---|
| Chemical Name | Dipotassium inosine-5'-monophosphate |
| C.A.S. Number | 20262-26-4 |
| Chemical Formula | C₁₀H₁₁K₂N₄O₈P |
| Formula Weight | 424.39 |
| Assay | Not less than 97.0% and not more than 102.0% on the anhydrous basis |
| Description | Odourless, colourless or white crystals, or a white crystalline powder |
| Solubility | Freely soluble in water; practically insoluble in ethanol |
| pH (1 in 20 solution) | 7.0 - 8.5 |
| Water (Karl Fischer Method) | Not more than 10% |
| Lead | Not more than 1 mg/kg |
This table is interactive. You can sort and filter the data.
Detailed Research Findings
While specific research focusing solely on this compound as a CRM is not extensively published, the analytical methodologies are well-established for the closely related disodium salt. The anionic component, inosinate, is the primary subject of analysis, making these methods directly transferable. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the determination of inosinates.
Research has demonstrated the efficacy of reversed-phase HPLC with ion-pairing agents for the separation and quantification of inosinates. A study on the analysis of disodium 5'-inosinate in flavor enhancers utilized a C18 column with a mobile phase consisting of a potassium phosphate buffer and an ion-pair reagent, hexane-1-sulfonic acid sodium salt. researchgate.net This method provides a neutral equilibrium, leading to enhanced retention of the analyte.
Table 2: HPLC Parameters for the Analysis of Inosinates researchgate.netnifc.gov.vn
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) system |
| Detector | Photodiode Array (PDA) |
| Wavelength | 250 nm nifc.gov.vn or 255 nm researchgate.net |
| Column | SunFire® C18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Mixture of potassium phosphate buffer and an ion-pair reagent (e.g., sodium hexane (B92381) sulfonate) |
| Flow Rate | 1.2 mL/min |
This table is interactive. You can sort and filter the data.
Validation of these analytical methods, in line with the standards for certified reference materials, typically involves assessing parameters such as accuracy, precision, linearity, selectivity, and the limits of detection (LOD) and quantification (LOQ). For instance, in the analysis of disodium 5'-inosinate, the method was validated for these parameters to ensure its reliability. researchgate.net The linearity of the method is established by constructing a calibration curve from a series of standard solutions, and the precision is determined by replicate injections of a standard solution. nifc.gov.vn
Spectrophotometry is another analytical technique employed for the identification of this compound. A solution of the compound in 0.01 N hydrochloric acid exhibits a characteristic absorbance maximum at 250±2 nm. fao.org The ratios of absorbance at different wavelengths (A250/A260 and A280/A260) are also key identification criteria. fao.org
Biotechnological Production and Industrial Research Applications
Microbial Fermentation Processes for 5'-Inosinic Acid Synthesis
Microbial fermentation is a cornerstone of industrial 5'-inosinic acid production, with over 70% of the global supply relying on these methods. ontosight.ai This approach involves cultivating specific microorganisms in controlled environments to convert simple carbon sources into high yields of the target nucleotide. google.com The primary goal in these fermentation processes has been to achieve high concentrations and yields to ensure economic viability. google.com
The workhorses for industrial IMP fermentation are bacteria from the Corynebacterium genus, renowned for their ability to overproduce amino acids and nucleotides. google.comnih.gov Corynebacterium stationis, previously classified as Corynebacterium ammoniagenes, is a key species used commercially for producing 5'-inosinic acid. nih.govnih.gov The ability of this species to secrete IMP was initially developed through random mutagenesis. nih.gov Research has shown that in bred strains of C. stationis, the export of IMP is an active process dependent on the cell's "energy-generating system". nih.gov
Other microorganisms have also been identified for their production capabilities. Strains such as Brevibacterium ammoniagenes and Corynebacterium glutamicum are noted for their capacity to produce inosine (B1671953), the direct precursor to IMP, which can then be phosphorylated. epo.org
Table 1: Key Microorganism Strains in Inosinic Acid and Precursor Production
| Microorganism | Former Name | Product | Role in Production | Reference |
| Corynebacterium stationis | Corynebacterium ammoniagenes | 5'-Inosinic Acid (IMP) | Direct fermentation and secretion of IMP. | nih.govnih.gov |
| Corynebacterium glutamicum | N/A | Inosine | Fermentative production of the precursor for IMP synthesis. | epo.org |
| Brevibacterium ammoniagenes | N/A | Inosine | Suitable for accumulating inosine in culture medium. | epo.org |
| Escherichia coli | N/A | Inosine / IMP | Engineered strains for optimized precursor and nucleotide synthesis. | cnif.cn |
To improve the efficiency and cost-effectiveness of microbial fermentation, significant research has focused on genetic and metabolic engineering of production strains. nih.gov The Design–Build–Test–Learn (DBTL) cycle is a widely adopted iterative framework for strain development, aiming to achieve desired performance metrics through genetic manipulation, phenotyping, and data analysis. nih.gov
In the context of IMP production, engineering efforts target the complex and tightly regulated purine (B94841) biosynthesis pathway. cnif.cnnih.gov For example, in Escherichia coli, the metabolic flow at the inosinic acid node has been optimized to increase the production of inosine. cnif.cn This involved strengthening the adenosine (B11128) synthesis branch to eliminate the need for supplemental adenine (B156593) and weakening the guanosine (B1672433) synthesis branch to reduce byproducts. cnif.cn Further enhancement was achieved by introducing a specific 5'-nucleotidase gene from Saccharomyces cerevisiae, which effectively promoted the conversion to inosine, reaching a concentration of 41.2 g/L in a 5 L fermentor. cnif.cn
In C. stationis, research has identified a specific Major Facilitator Superfamily (MFS) transporter responsible for exporting the nucleotide product out of the cell. nih.gov Identifying hyperactive mutations in this transporter has been a key step, as product secretion is advantageous for microbial cell factories, preventing feedback inhibition of metabolic pathways and potential cytotoxicity from target accumulation. nih.gov
Enzymatic Conversion and RNA Degradation Methods for Inosinate Production
Beyond direct fermentation, enzymatic methods provide alternative and sometimes more sustainable routes to inosinate production. ontosight.ai These processes can involve the direct phosphorylation of inosine or the degradation of ribonucleic acid (RNA) to yield component nucleotides.
One method involves the enzymatic phosphorylation of inosine to form IMP. google.com This reaction can be catalyzed by enzymes with inosine kinase activity, which transfer a phosphate (B84403) group from a donor like adenosine-5'-triphosphate (B57859) (ATP). google.com Another approach utilizes acid phosphatase/phosphotransferase (AP/PTase) enzymes, which can catalyze the synthesis of 5'-nucleotides by transferring phosphate groups. nih.gov A recombinant AP/PTase from Escherichia blattae was used to synthesize 16.83 mM of 5'-IMP from 37 mM of inosine, achieving a molar yield of 45.5%. nih.gov
Another significant pathway is the enzymatic degradation of RNA. researchgate.net RNA extracted from sources like yeast can be broken down into its constituent mononucleotides, including adenosine monophosphate (AMP). researchgate.net The AMP can then be converted to IMP through deamination, a reaction catalyzed by the enzyme AMP deaminase. wikipedia.orgresearchgate.net Research using AMP deaminase from a newly isolated Aspergillus oryzae demonstrated the production of 2.00 mg/g of IMP from dried yeast with a molar yield of 84.8%. researchgate.net The enzymes involved in RNA metabolism, such as endonucleases and exonucleases, play a critical role in breaking down RNA into processable components for nucleotide synthesis. nih.gov
Downstream Processing and Purification Strategies in Biomanufacturing Research (e.g., Crystallization, Ion Exchange)
Following fermentation or enzymatic conversion, the recovery and purification of 5'-inosinic acid from the complex broth or reaction mixture is a critical step, often accounting for a significant portion of the total production cost. nih.gov Downstream processing employs a series of techniques to isolate and purify the target molecule to the desired specifications. iipseries.org
Common strategies for the separation of organic acids like succinic acid, which are analogous to IMP processing, include direct crystallization, precipitation, membrane separation, extraction, and chromatography. nih.gov No single method is universally optimal, and process development often focuses on improving yield, purity, and energy efficiency. nih.gov
For IMP, initial separation often involves removing cells and other solid debris through centrifugation or filtration. epo.orgiipseries.org Subsequent purification steps can include:
Crystallization: This technique separates the product by inducing the formation of solid crystals from the solution, a common method for purifying organic acids. nih.gov
Ion Exchange Chromatography: This is a powerful method for separating charged molecules like nucleotides. The fermentation broth is passed through a column containing a resin with charged functional groups that reversibly bind the target molecule. The bound IMP can then be eluted in a purified form. epo.org
Adsorption: Using materials like activated carbon can help remove impurities from the solution. epo.org
Table 2: Downstream Processing Techniques in Nucleotide Biomanufacturing
| Technique | Principle | Application in IMP Production | Reference |
| Centrifugation | Separates components based on density by high-speed spinning. | Initial removal of microbial cells and solid debris from the fermentation broth. | epo.orgiipseries.org |
| Crystallization | Solid-liquid separation by forming solid crystals from a solution. | Final purification and concentration of the product. | nih.gov |
| Ion Exchange Chromatography | Separates molecules based on their net charge. | High-resolution purification of charged nucleotides like IMP from other components. | epo.org |
| Activated Carbon Treatment | Adsorption of impurities onto a porous carbon surface. | Removal of color and other organic impurities from the product stream. | epo.org |
Utilization as a Component in Specialized Cell Culture Media and Reagent Buffer Systems
In the realm of industrial and academic research, 5'-inosinic acid serves as a crucial component in various biochemical applications. It is used as a substrate to study the kinetics and specificity of enzymes, such as inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide metabolism. doronscientific.com
Furthermore, inosinic acid is incorporated into specialized cell culture media. medchemexpress.com As a nucleotide, it is a fundamental building block for nucleic acid synthesis. britannica.com While many cells can synthesize purines de novo, providing them in the media can support robust cell growth and function, particularly under metabolically stressful conditions. For instance, research has shown that effector T cells can utilize inosine (derived from IMP hydrolysis) as an alternative carbon source to fuel key metabolic pathways and support cell function when glucose is restricted. nih.gov This highlights the role of nucleotides and their precursors in maintaining cellular energy and biosynthetic capacity, making them valuable supplements in biopharmaceutical production and cell-based research. nih.gov
Industrial Biotechnology Paradigms for Sustainable Chemical Production
The production of chemicals through biotechnology is increasingly viewed as a more sustainable alternative to traditional chemical synthesis. nih.gov Microbial fermentation for compounds like 5'-inosinic acid leverages renewable feedstocks (sugars) and can operate under milder conditions than many chemical processes. ontosight.ai
However, conventional fermentation can be energy and water-intensive. ontosight.ai In response, the field is moving towards more sustainable paradigms. One major trend is the adoption of enzymatic synthesis, which can reduce energy consumption significantly compared to fermentation. ontosight.ai Advances in metabolic engineering and synthetic biology are central to this shift, enabling the design of highly efficient microbial cell factories that minimize waste and maximize product yield from a given amount of raw material. nih.govnih.gov By optimizing metabolic pathways and improving product transport, researchers aim to create more secure, scalable, and sustainable supply chains for valuable bio-based molecules like 5'-inosinic acid. nih.gov
Derivatives and Analogs of 5 Inosinic Acid in Research
Synthesis and Characterization of Modified Inosinates (e.g., 6-S-Methyl-6-thio-5'-Inosinic Acid)
The synthesis of modified inosinates is a key area of research for developing new therapeutic agents and biochemical probes. A notable example is the group of thio-derivatives of inosinic acid. Thioinosinic acid (TIMP), or 6-thioinosine 5'-monophosphate, is a crucial intermediate metabolite of the immunosuppressive drug azathioprine. wikipedia.org TIMP is formed in the body from 6-mercaptopurine, another important thiopurine drug. nih.gov
Further modification of TIMP leads to compounds like 6-methylthioinosine (B81876) 5'-monophosphate (meTIMP). drugbank.com The synthesis of such thio-analogs often involves the transformation of an oxo group into a thio group. For instance, in the synthesis of related thiopurine nucleotides like 6-thioguanosine (B559654) (6sG) prodrugs, Lawesson's reagent is employed to convert the 6-oxo group into a 6-thio group. nih.gov A similar strategy can be envisioned for the synthesis of 6-thioinosinic acid from inosinic acid. The subsequent S-methylation to yield 6-S-Methyl-6-thio-5'-Inosinic Acid would then be achieved using a suitable methylating agent.
The characterization of these modified inosinates involves a range of spectroscopic and analytical techniques. High-performance liquid chromatography (HPLC) is used to assess purity. jenabioscience.com Spectroscopic properties, such as the maximum absorbance wavelength (λmax), are also determined. For example, 6-Mercaptopurine-riboside-5'-monophosphate, the sodium salt of TIMP, exhibits a λmax of 322 nm. jenabioscience.com
Table 1: Properties of 6-thioinosine 5'-monophosphate (TIMP)
| Property | Value | Source |
|---|---|---|
| Synonyms | Thioinosinic acid, 6-Mercaptopurine-riboside-5'-monophosphate | wikipedia.orgjenabioscience.com |
| CAS Number | 53-83-8 | wikipedia.orgchemicalbook.com |
| Molecular Formula | C10H13N4O7PS | wikipedia.orgjenabioscience.com |
| Molar Mass | 364.27 g/mol | wikipedia.org |
| Melting Point | 149-155°C (decomposes) | chemicalbook.com |
| Spectroscopic λmax | 322 nm | jenabioscience.com |
| Biological Role | Metabolite of 6-Mercaptopurine and Azathioprine | wikipedia.orgchemicalbook.com |
Structure-Activity Relationship (SAR) Studies for Biological Activity and Receptor Binding
Structure-activity relationship (SAR) studies of inosinate analogs are crucial for understanding how chemical modifications influence their biological effects, particularly their role as flavor enhancers and as pharmacologically active molecules.
The primary biological activity of 5'-inosinate in food science is its ability to elicit and enhance the umami taste. This effect is mediated through the T1R1/T1R3 G-protein coupled receptor. nih.gov Research has shown a strong synergistic effect between L-glutamate and 5'-ribonucleotides like inosine (B1671953) 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP). nih.govoup.com The ribonucleotides bind to a site on the "Venus flytrap" domain of the T1R1 receptor, which stabilizes the binding of glutamate (B1630785) and enhances the taste signal. nih.govresearchgate.net SAR studies reveal that even minor changes to the glutamate molecule, such as methylation or esterification, can lead to a loss of the umami taste, highlighting the delicate relationship between the chemical structure and the biological response. nih.gov Similarly, the structure of the ribonucleotide is critical.
In a different context, SAR studies on polyinosinic acid analogs have revealed insights into their antiviral properties. Substitution of the oxygen at the 6-position of the purine (B94841) ring with sulfur significantly enhances the inhibition of reverse transcriptase. assignmentpoint.com This modification changes the kinetics of inhibition from competitive to mixed-type and dramatically lowers the inhibition constant. assignmentpoint.com In contrast, methylation at the 1-position does not produce this significant change, demonstrating the specific importance of the 6-position in this biological activity. assignmentpoint.com
Development and Application of Inosinate Analogs as Biochemical Probes
Inosinate analogs have been developed and utilized as biochemical probes to investigate complex biological pathways. These molecular tools allow for the selective modulation and study of protein function. northwestern.edu
An important application is in the study of thiopurine metabolism. Prodrugs of 6-thioguanosine monophosphate (6sGMP), which are structurally related to inosinate analogs, have been synthesized to overcome drug resistance in cancer cells. nih.gov These prodrugs are designed to deliver the active nucleotide into the cell. To track their efficacy and mechanism of action, a method called TUC-seq DUAL was used to monitor the incorporation of the 6sGTP (the triphosphate form) into cellular RNA. nih.gov This demonstrates the use of a modified nucleotide analog as a probe to follow a metabolic pathway and its downstream effects.
Furthermore, novel cyclic dinucleotides containing inosine, such as cyclic adenosine-inosine monophosphate (cAIMP) analogs, have been designed as probes to study the Stimulator of Interferon Genes (STING) pathway, which is crucial for innate immunity. nih.gov These synthetic analogs can activate the STING protein, leading to the production of type I interferons. By varying the structure, such as the sugar moiety or the phosphate (B84403) linkages, researchers can create probes with enhanced potency and resistance to enzymatic degradation compared to natural ligands. nih.gov These inosinate-containing analogs serve as powerful tools to dissect the signaling and therapeutic potential of the STING pathway. nih.gov Analogs of other cyclic nucleotides, like cAMP and cGMP, have also long been used as standard tools for investigating signal transduction pathways. nih.gov
Comparative Biochemical Studies of Dipotassium (B57713) 5'-Inosinate with Disodium (B8443419) and Calcium Salts
The biochemical function of 5'-inosinate as a flavor enhancer is primarily due to the inosinate anion. However, the associated cation (such as dipotassium, disodium, or calcium) can influence the physical and chemical properties of the salt, which in turn can affect its application in various products.
Disodium 5'-inosinate is widely used in the food industry, often in combination with monosodium glutamate (MSG) or disodium 5'-guanylate, to create a strong umami taste. quora.comhealthline.com Calcium 5'-inosinate is another salt used for the same purpose. assignmentpoint.com The choice of salt can be dictated by formulation requirements, such as solubility and desired sodium content.
Biochemically, all these salts deliver the 5'-inosinate ion to the umami taste receptor T1R1/T1R3. The synergistic enhancement of the glutamate signal is the key mechanism of action for all of them. nih.gov The primary differences lie in their physicochemical properties.
Table 2: Comparison of 5'-Inosinate Salts
| Property | Dipotassium 5'-Inosinate | Disodium 5'-Inosinate | Calcium 5'-Inosinate |
|---|---|---|---|
| Chemical Formula | C10H11K2N4O8P | C10H11N4Na2O8P | C10H11CaN4O8P |
| Molar Mass | 424.39 g/mol (anhydrous) | 392.17 g/mol (anhydrous) nih.gov | 386.27 g/mol (anhydrous) assignmentpoint.com |
| Appearance | White crystalline powder | Odorless, white crystals or powder nih.gov | Odorless, white crystals or powder nih.gov |
| Solubility in Water | Soluble | Soluble nih.gov | Sparingly soluble assignmentpoint.comnih.gov |
| pH (0.05% solution) | Not specified | 7.0 - 8.5 nih.gov | 7.0 - 8.0 nih.gov |
| Primary Use | Flavor enhancer | Flavor enhancer nih.gov | Flavor enhancer assignmentpoint.comontosight.ai |
From a biochemical standpoint, the lower solubility of calcium 5'-inosinate might affect its dissolution rate and perception of taste in certain applications compared to the more soluble sodium and potassium salts. The choice between dipotassium and disodium inosinate may be driven by the desire to reduce the sodium content in food products, as high sodium intake is a public health concern. All three salts, however, function through the same fundamental interaction with the umami taste receptor.
Future Research Directions and Emerging Avenues
Advanced Mechanistic Studies of Inosinate-Enzyme Complex Structures and Dynamics
Future research will increasingly focus on elucidating the intricate dynamics of inosinate-enzyme interactions at an atomic level. While static structures of enzymes involved in purine (B94841) metabolism have been studied, the dynamic conformational changes that occur during substrate binding and catalysis are not fully understood. nih.gov Advanced techniques like time-resolved X-ray crystallography and cryo-electron microscopy (cryo-EM) are expected to provide "snapshots" of these enzymes in action. nih.govnumberanalytics.com These methods can capture the enzyme-inosinate complex in various transient states, revealing the precise structural rearrangements that govern catalytic efficiency and specificity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that will continue to be critical. nih.govnih.govresearchgate.net NMR can probe the dynamic motions of enzymes in solution over a wide range of timescales, from picoseconds to seconds. nih.govresearchgate.net This allows researchers to map the allosteric communication networks within an enzyme, showing how the binding of inosinate in the active site can influence distant parts of the protein, which is crucial for regulation. nih.gov These studies are essential for understanding how enzymes distinguish between inosinic acid and other nucleotides and how disease-related mutations can impair function. nih.govresearchgate.net
Key Research Questions for the Future:
How do specific conformational changes in enzymes like IMP dehydrogenase correlate with the catalytic cycle of inosinate conversion?
What are the complete energy landscapes of inosinate binding and conversion?
How do allosteric modulators alter the dynamic signature of inosinate-metabolizing enzymes?
High-Throughput Screening Methodologies for Novel Inosinate Modulators and Ligands
The development of high-throughput screening (HTS) assays is crucial for identifying new molecules that can modulate the activity of enzymes in the inosinic acid pathway. opentrons.comnih.gov Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme that uses inosinate as a substrate, is a major target for drug discovery in cancer and immunology. nih.gov Future HTS campaigns will likely employ more sophisticated and physiologically relevant assays.
Instead of simple biochemical assays, there is a move towards cell-based HTS assays that measure the downstream effects of enzyme modulation within a living cell. opentrons.comyoutube.com These can include assays that monitor cell proliferation, apoptosis, or the levels of other key metabolites. nih.gov Furthermore, the integration of microfluidics and automated microscopy in HTS platforms will allow for the screening of massive compound libraries with greater speed and precision. youtube.com Virtual screening, using computational models of enzyme active sites, will also play a larger role in pre-selecting promising candidates from vast chemical libraries before they are tested in the lab, saving time and resources. nih.gov
Emerging HTS Technologies:
DNA-Encoded Libraries (DELs): Allowing for the screening of billions of compounds simultaneously.
Fragment-Based Screening: Identifying small molecular fragments that can be grown or combined into more potent lead compounds.
Phenotypic Screening: Screening for compounds that produce a desired effect in whole organisms (e.g., zebrafish embryos) or complex cell models, without a preconceived target. youtube.com
Integration of Multi-Omics Data for Systems-Level Understanding of Purine Metabolism
To fully grasp the role of inosinic acid in health and disease, researchers are moving beyond studying single genes or proteins to a more holistic, systems-level approach. nih.govnih.govnih.gov This involves the integration of multiple "omics" datasets, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). youtube.comyoutube.comyoutube.com By combining these layers of information, scientists can build comprehensive models of purine metabolism and understand how it is dysregulated in various conditions, such as cancer or metabolic disorders. nih.govnih.gov
For instance, an integrated multi-omics analysis could reveal how a genetic mutation (genomics) leads to changes in the expression of purine-metabolizing enzymes (transcriptomics and proteomics), resulting in altered levels of inosinic acid and other purine metabolites (metabolomics), and ultimately contributing to a disease phenotype. nih.govnih.gov This approach has already shown promise in identifying novel therapeutic targets and biomarkers in diseases with disturbed purine metabolism. nih.gov Future challenges lie in developing advanced computational tools and statistical methods to effectively integrate these large and complex datasets and to translate the findings into clinically actionable insights. youtube.comyoutube.com
Exploration of Novel Biotechnological Applications Beyond Established Uses
While dipotassium (B57713) inosinate is well-established as a flavor enhancer, future research is set to uncover new biotechnological applications for inosinic acid and its derivatives. wikipedia.org One promising area is in the development of new antibiotics. nih.govrsc.org Since the purine biosynthesis pathway is essential for the survival of many pathogenic bacteria, enzymes in this pathway are attractive targets for novel antibacterial drugs. nih.gov Researchers are exploring purine nucleoside analogues as potential antibiotics that could disrupt bacterial growth. nih.govrsc.org
Another emerging application is in aquaculture. Inosine and inosine-5'-monophosphate have been identified as potent feeding stimulants for several species of farmed fish. This could lead to the development of more effective and sustainable fish feeds, improving the efficiency of aquaculture production. There is also growing interest in the neuroprotective and immunomodulatory properties of inosine, a derivative of inosinic acid. Research is ongoing to see if modulating inosine levels could be a therapeutic strategy for conditions like spinal cord injury, multiple sclerosis, or Parkinson's disease.
Potential Future Applications:
Development of species-specific antimicrobial agents targeting purine metabolism.
Use as a key ingredient in advanced cell culture media for biopharmaceutical production.
Application in regenerative medicine to promote tissue repair. nih.gov
As a precursor for the enzymatic synthesis of novel pharmaceutical compounds. researchgate.net
Computational Modeling and Simulation of Inosinic Acid Biosynthetic and Catabolic Pathways
Computational modeling and simulation are becoming indispensable tools for studying the complex network of reactions that make up purine metabolism. nih.gov These models can integrate vast amounts of experimental data to simulate how the concentrations of inosinic acid and other metabolites change over time and in response to various perturbations. nih.gov
Kinetic models, which incorporate the reaction rates of each enzyme in the pathway, can be used to predict metabolic flux—the rate at which metabolites are processed through the pathway. This can help identify rate-limiting steps and potential bottlenecks that could be targeted for therapeutic intervention or biotechnological optimization. nih.gov For example, a computer model of purine metabolism can simulate the effects of an enzyme deficiency, providing insights into the biochemical basis of inherited metabolic disorders. nih.gov As computational power increases and more quantitative experimental data becomes available, these models will become increasingly sophisticated, allowing for the in silico testing of hypotheses and the rational design of strategies to manipulate purine metabolism for therapeutic or industrial purposes.
Types of Computational Models in Development:
Whole-cell models: Simulating all known metabolic reactions within a cell to predict system-wide effects of modulating purine pathways.
Multi-scale models: Integrating molecular-level dynamics with cellular and tissue-level behavior.
Machine learning models: Using artificial intelligence to identify complex patterns in metabolic data and predict patient responses to drugs targeting purine metabolism.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and characterization methods for 5'-inosinic acid, dipotassium salt in laboratory settings?
- Synthesis : The compound is typically synthesized via phosphorylation of inosine followed by neutralization with potassium hydroxide. Purification often involves ion-exchange chromatography (e.g., using Dowex resin) and recrystallization from aqueous ethanol .
- Characterization :
- HPLC : Use a C18 column with a phosphate buffer (pH 6.5) and UV detection at 254 nm. Retention time is ~8.2 minutes under isocratic conditions .
- NMR : Key proton shifts in D2O include δ 8.35 (s, H-8), δ 6.10 (d, H-1'), and δ 4.50–4.20 (m, sugar protons) .
- Mass Spectrometry : ESI-negative mode shows a molecular ion peak at m/z 392.17 (anhydrous mass) .
Q. How can researchers distinguish this compound from structurally similar nucleotides (e.g., disodium salts) experimentally?
- Elemental Analysis : Quantify potassium content via atomic absorption spectroscopy (expected ~19.8% w/w) .
- Ion Chromatography : Detect K<sup>+</sup> and Na<sup>+</sup> ions; dipotassium salts show no sodium peaks .
- X-ray Diffraction : Compare crystal lattice parameters (e.g., dipotassium salt has distinct unit cell dimensions vs. disodium variants) .
Advanced Research Questions
Q. What experimental strategies quantify the synergistic umami-enhancing effects of this compound with glutamate or guanylate?
- In Vitro Taste Receptor Assays : Use HEK293 cells expressing human T1R1/T1R3 receptors. Measure intracellular calcium flux (Fluo-4 dye) when exposed to inosinate-glutamate mixtures .
- HPLC Quantification : Analyze nucleotide levels in food matrices. Synergy is optimal at 1:1 ratios with guanylate, increasing umami intensity 8-fold .
- Sensory Panels : Conduct double-blind trials with trained panelists to score umami intensity on a 0–10 scale .
Table 1 : Synergistic Umami Effects of Nucleotide Combinations
| Combination | Umami Intensity (vs. Control) | Optimal Ratio | Reference |
|---|---|---|---|
| Inosinate + Guanylate | 8-fold increase | 1:1 | |
| Inosinate + Monosodium Glutamate | 5-fold increase | 1:2 |
Q. How does this compound influence ATP metabolism in post-mortem tissues, and how can its dynamics be modeled?
- Metabolic Tracing : Use <sup>15</sup>N-labeled ATP to track degradation pathways in fish muscle. Inosinate peaks 24–48 hours post-mortem, correlating with rigor mortis resolution .
- Enzymatic Assays : Measure AMP deaminase activity (pH 6.5, 25°C) using spectrophotometric detection of NH3 production .
- Kinetic Modeling : Apply Michaelis-Menten kinetics to ATP → ADP → AMP → inosinate conversion, with rate constants derived from time-course HPLC data .
Q. How can researchers resolve contradictions in reported efficacy of nucleotide combinations for umami enhancement?
- Controlled Variables : Standardize pH (6.0–7.0), purity (>98% via HPLC), and matrix (e.g., broth vs. solid foods) to reduce variability .
- Factorial Design Experiments : Test all possible combinations of inosinate, guanylate, and glutamate at multiple concentrations (e.g., 0.1–1.0 mM) .
- Meta-Analysis : Aggregate data from JECFA evaluations (e.g., disodium inosinate/guanylate safety profiles) to identify consensus thresholds .
Methodological Notes
- Isotopic Labeling : Use <sup>13</sup>C- or <sup>15</sup>N-labeled inosinate (e.g., CAS 20262-26-4 derivatives) for metabolic flux studies .
- Chromatographic Standards : Cross-validate HPLC methods with commercial nucleotide standards (e.g., adenosine 5'-diphosphate, disodium salt) to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
